

Application Notes and Protocols: 6-Bromo-2-chlorobenzothiazole in Nucleophilic Aromatic Substitution

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Compound of Interest

Compound Name: 6-Bromo-2-chlorobenzothiazole

Cat. No.: B1270875

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Introduction

6-Bromo-2-chlorobenzothiazole is a key heterocyclic building block for the synthesis of a diverse range of functionalized molecules, particularly in the fields of medicinal chemistry and materials science. The benzothiazole scaffold is a privileged structure found in numerous pharmacologically active compounds. This document provides detailed protocols and application notes for the use of **6-Bromo-2-chlorobenzothiazole** in nucleophilic aromatic substitution (S_NAr) reactions.

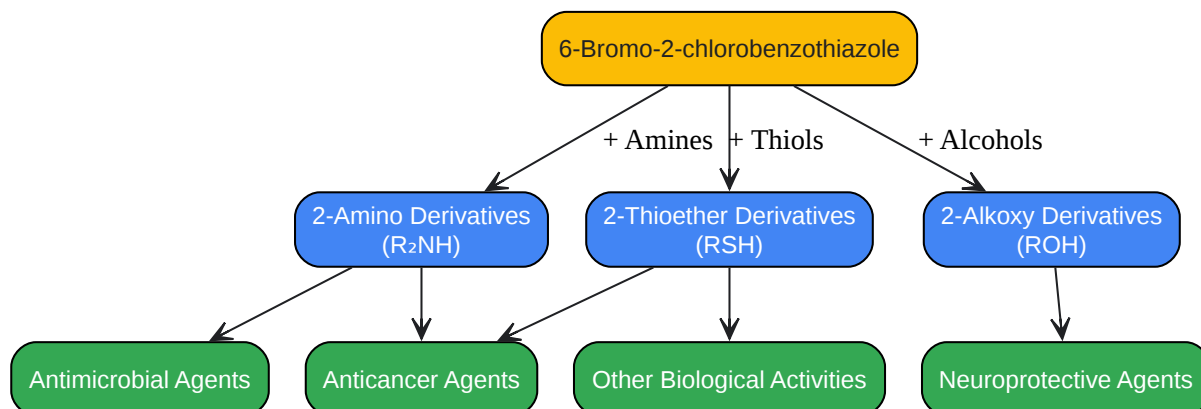
The electronic properties of the benzothiazole ring system, specifically the electron-withdrawing nature of the nitrogen atom, render the C2 position highly susceptible to nucleophilic attack. Consequently, the chlorine atom at this position is readily displaced by a variety of nucleophiles.^[1] This reactivity makes **6-Bromo-2-chlorobenzothiazole** an excellent substrate for generating libraries of 2-substituted-6-bromobenzothiazoles, which can be further modified at the C6 position via cross-coupling reactions to create complex molecular architectures.

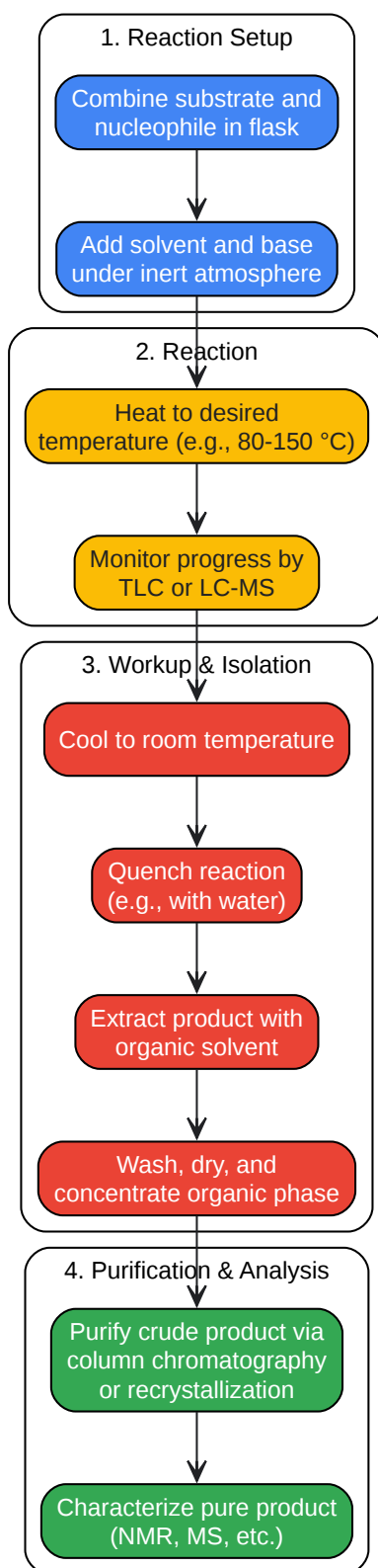
The general mechanism for this transformation is the S_NAr addition-elimination pathway. The reaction begins with the attack of a nucleophile on the electron-deficient carbon atom at the C2 position, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex.^{[2][3]} Subsequently, the chloride ion is eliminated, restoring the

aromaticity of the ring and yielding the substituted product.^[2] The presence of electron-withdrawing groups, like the benzothiazole ring itself, stabilizes the carbanion intermediate, facilitating the reaction.^{[4][5]}

General Reaction Scheme & Mechanism

The nucleophilic aromatic substitution on **6-Bromo-2-chlorobenzothiazole** selectively occurs at the C2 position, leaving the C6-bromo substituent intact for potential subsequent functionalization.





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